molecular formula C21H15BrN2O2S B4986956 (5Z)-2-amino-5-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B4986956
M. Wt: 439.3 g/mol
InChI Key: OWFHWVNHWFSGCW-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-amino-5-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a bromine atom, and a naphthalene moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction, often using a naphthylmethoxy precursor.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(5Z)-2-amino-5-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-amino-5-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one
  • (5Z)-2-amino-5-[[5-fluoro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one

Uniqueness

The uniqueness of (5Z)-2-amino-5-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-2-amino-5-[[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2S/c22-16-8-9-18(15(10-16)11-19-20(25)24-21(23)27-19)26-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2,(H2,23,24,25)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFHWVNHWFSGCW-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)C=C4C(=O)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)/C=C\4/C(=O)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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